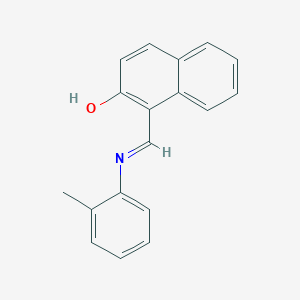

1-((o-Tolylimino)methyl)naphthalen-2-ol

Description

Properties

CAS No. |

62581-60-6 |

|---|---|

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

1-[(2-methylphenyl)iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-12-16-15-8-4-3-7-14(15)10-11-18(16)20/h2-12,20H,1H3 |

InChI Key |

DHMQBAZAQAXKEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 O Tolylimino Methyl Naphthalen 2 Ol

Optimized Reaction Conditions and Yield Enhancements

The synthesis of 1-((o-tolylimino)methyl)naphthalen-2-ol, a Schiff base, is typically achieved through the condensation reaction of 2-hydroxy-1-naphthaldehyde (B42665) with o-toluidine (B26562). masterorganicchemistry.comnih.gov Researchers have explored various conditions to maximize the efficiency and yield of this transformation. The choice of solvent and catalyst, along with reaction temperature and time, plays a crucial role in the outcome.

Conventional methods often involve refluxing the reactants in an organic solvent, such as methanol (B129727) or ethanol. nih.govsemanticscholar.org The reaction generally proceeds by mixing equimolar amounts of the aldehyde and the amine in the chosen solvent, often with heating to facilitate the removal of water and drive the equilibrium towards the imine product. masterorganicchemistry.comsemanticscholar.org

To enhance yields and reduce reaction times, catalytic amounts of acids or bases are frequently employed. While some syntheses proceed without a catalyst, the addition of an acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine. lumenlearning.com The pH must be carefully controlled, as excessive acidity can protonate the amine reactant, rendering it non-nucleophilic. lumenlearning.com

Detailed studies on similar Schiff bases have demonstrated that the reaction conditions can be fine-tuned for optimal results. For instance, the synthesis of related anil derivatives has been reported with yields as high as 64.6% to quantitative yields depending on the specific reactants and conditions. nih.gov The reaction to form this compound's precursors, such as modifying 2-hydroxy-1-naphthaldehyde, has also been optimized. nih.gov

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| 2-hydroxy-1-naphthaldehyde, o-toluidine | Methanol | None | Reflux, 4 hours | Good | nih.gov |

| 2-hydroxy-1-naphthaldehyde, o-toluidine | Ethanol | Acid | Stirring at room temperature or reflux | High | nih.gov |

| Benzaldehyde, Aniline | Methanol | None | Reflux, 6 hours at 80°C | Not specified | semanticscholar.org |

This table presents a summary of typical reaction conditions for the synthesis of Schiff bases, including this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable development, green chemistry approaches for the synthesis of Schiff bases, including this compound, have gained significant attention. These methods aim to reduce the use of hazardous organic solvents, minimize energy consumption, and employ recyclable catalysts. eresearchco.com

One prominent green approach is the use of water as a reaction medium. eresearchco.com Water is an abundant, non-toxic, and environmentally safe solvent. The synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde has been successfully demonstrated in an aqueous medium, often facilitated by sonication. eresearchco.com Ultrasonic irradiation provides the necessary activation energy for the reaction, leading to shorter reaction times and high yields under mild conditions. eresearchco.com For example, a glycine-derived Schiff base of 2-hydroxy-1-naphthaldehyde was synthesized in water with 84% yield in just 30 minutes under sonication. eresearchco.com

Another green strategy involves the use of reusable catalysts. Amberlite IRA-400 Cl resin has been employed as an efficient and eco-friendly catalyst for the synthesis of related 1-(α-aminoalkyl)-2-naphthol derivatives. bohrium.com This solid-supported catalyst can be easily recovered from the reaction mixture by simple filtration and reused multiple times, reducing waste and cost. The reactions are often clean, with high yields under mild conditions. bohrium.com

| Green Approach | Solvent/Catalyst | Conditions | Advantages | Reference |

| Sonication | Water, KOH | Room Temperature | Reduced reaction time, mild conditions, high yield | eresearchco.com |

| Recyclable Catalyst | Amberlite IRA-400 Cl resin | Ethanol, Reflux | Mild conditions, clean reaction, reusable catalyst | bohrium.com |

| Solvent-free | p-Toluenesulfonic acid | Elevated temperature | Reduced waste, high efficiency | researchgate.net |

This table highlights various green chemistry methodologies applicable to the synthesis of this compound.

Mechanistic Insights into Imine Formation from Naphthol Precursors

The formation of this compound from 2-hydroxy-1-naphthaldehyde and o-toluidine follows the general mechanism of imine synthesis, which is a reversible, acid-catalyzed reaction. masterorganicchemistry.comlumenlearning.com The process can be broken down into two main stages: nucleophilic addition and dehydration.

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine (o-toluidine) on the electrophilic carbonyl carbon of the aldehyde (2-hydroxy-1-naphthaldehyde). This step forms a tetrahedral intermediate known as a carbinolamine. The presence of a mild acid catalyst can accelerate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlumenlearning.com

Dehydration: The carbinolamine intermediate is then dehydrated to form the final imine product. This elimination of a water molecule is typically the rate-determining step and is facilitated by the acid catalyst. The hydroxyl group of the carbinolamine is protonated by the acid, converting it into a good leaving group (water). Subsequent removal of a proton from the nitrogen atom by a base (such as water or another amine molecule) leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. lumenlearning.com

Protonation of the carbonyl oxygen.

Nucleophilic attack by the amine.

Proton transfer from the nitrogen to an oxygen.

Protonation of the hydroxyl group.

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine. lumenlearning.com

An important structural aspect of this compound is the existence of tautomerism. The compound can exist in two tautomeric forms: the enol-imine form (O-H···N) and the keto-amine form (O···H-N). researchgate.netresearchgate.net The equilibrium between these forms is influenced by the solvent and the solid-state packing. The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is a key feature that stabilizes the molecule. researchgate.netresearchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a laboratory bench scale to a larger, multi-gram scale requires careful consideration of several factors to ensure efficiency, safety, and product quality. selvita.com

Equipment and Process Control: For larger scale reactions, standard round-bottom flasks are often replaced with jacketed glass reactors. selvita.com These reactors allow for more precise and uniform temperature control, which is critical for managing the exothermic nature of the reaction and preventing side reactions. Efficient stirring is also essential to ensure homogeneity of the reaction mixture.

Reaction Optimization for Scale-Up: Conditions that are suitable for small-scale synthesis may need to be re-optimized for larger batches. This includes adjusting the rate of reagent addition to control the reaction rate and temperature. The choice of solvent may also be revisited based on factors like cost, safety (flashpoint), and ease of removal during work-up. The goal is to develop a process that is not only high-yielding but also cheaper, safer, and greener. selvita.com

Work-up and Purification: Isolating and purifying the product on a larger scale can present challenges. Filtration and washing of the crude product need to be efficient to remove unreacted starting materials and byproducts. Recrystallization, a common purification technique, may require larger volumes of solvent and careful control of cooling rates to obtain crystals of desired purity and size. Chromatographic purification, while effective at the lab scale, can be cumbersome and costly for large quantities.

Safety and Environmental Considerations: A thorough safety assessment is crucial before scaling up any chemical synthesis. This includes understanding the hazards associated with the reactants and solvents, as well as managing any potential exotherms. Waste minimization is also a key consideration, aligning with the principles of green chemistry to reduce the environmental impact of the process. selvita.com

In Depth Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 1-((o-Tolylimino)methyl)naphthalen-2-ol

Schiff bases of this type are known to exhibit tautomerism, existing in equilibrium between the phenol-imine and keto-amine forms. rsc.orgresearchgate.netscielo.org.za In solution, there is often a slight preference for the imine tautomer. rsc.orgresearchgate.net This equilibrium can be influenced by the solvent's polarity, with more polar solvents tending to stabilize the keto-amine (quinone) form. rsc.org

The solid-state structure is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom, forming a pseudo-six-membered ring. This interaction is a common feature in such compounds. scielo.org.za Computational studies on similar molecules suggest that while a rapid imine-enamine interconversion might occur, the imine tautomer is generally the more stable form in the solid state. rsc.orgresearchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution.

While a complete 2D NMR analysis for this specific compound is not detailed in the search results, typical proton (¹H) and carbon-¹³ (¹³C) NMR data for similar Schiff bases have been reported. For a related compound, (E)-1-((p-tolylimino)methyl)naphthalen-2-ol, the imine proton (CH=N) signal appears as a singlet at δ = 9.61 ppm, and the methyl protons of the tolyl group appear at δ = 2.35 ppm. researchgate.net The aromatic protons would exhibit complex multiplets in the region of δ 6.8-8.2 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. COSY spectra would reveal proton-proton couplings within the naphthyl and tolyl rings, while HSQC and HMBC spectra would correlate protons to their directly attached and long-range coupled carbon atoms, respectively.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| OH | Variable, broad | - |

| CH=N | ~9.6 | ~160-170 |

| Naphthyl-H | ~6.9-8.1 | ~110-140 |

| Tolyl-H | ~6.8-7.5 | ~120-140 |

| CH₃ | ~2.3 | ~18-22 |

| Naphthyl-C | - | ~108-160 |

| Tolyl-C | - | ~125-150 |

Note: These are estimated ranges based on data for similar compounds and general principles of NMR spectroscopy.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of crystalline solids, including the characterization of polymorphs. Different polymorphic forms of a compound will exhibit distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. While no specific ssNMR studies on this compound were found, this technique could be used to probe the tautomeric equilibrium in the solid state and identify the presence of different crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy provides key information about the functional groups present in the molecule and the nature of hydrogen bonding.

The FT-IR spectrum of a similar Schiff base, (E)-1-((p-tolylimino)methyl)naphthalen-2-ol, shows characteristic bands for the C=N (imine) and C-O (phenolic) stretching vibrations. researchgate.net The position of the O-H stretching band is particularly informative. A broad band in the region of 2500-3500 cm⁻¹ would be indicative of strong intramolecular hydrogen bonding between the hydroxyl and imine groups.

Table 2: Key FT-IR Vibrational Frequencies for Related Schiff Bases

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3400-2500 (broad) |

| C-H | Aromatic Stretching | 3100-3000 |

| C=N | Imine Stretching | ~1620-1600 |

| C=C | Aromatic Stretching | ~1600-1450 |

| C-O | Phenolic Stretching | ~1300-1200 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=N and C=C bonds. A combined FT-IR and Raman analysis, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry is a powerful analytical tool employed to unequivocally determine the elemental composition of a molecule. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but differ in their atomic composition. This level of precision is critical for the unambiguous confirmation of a newly synthesized compound's identity.

For the target compound, this compound, the molecular formula is established as C₁₈H₁₅NO. The theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).

A comprehensive literature search for the experimental HRMS data of this compound did not yield specific results containing the experimentally determined m/z value and the corresponding mass error. While numerous studies report the synthesis and general characterization of similar Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the precise HRMS data for this particular o-tolyl derivative is not publicly available in the searched scientific literature.

However, to illustrate the application of this technique, a hypothetical data set is presented below. In a typical research scenario, the experimentally observed m/z value would be expected to be in very close agreement with the calculated value, typically with a mass error of less than 5 parts per million (ppm). This minute difference provides a high degree of confidence in the assigned molecular formula.

Interactive Data Table: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₅NO |

| Calculated m/z [M+H]⁺ | 262.1226 |

| Experimentally Determined m/z [M+H]⁺ | Data Not Available |

| Mass Error (ppm) | Data Not Available |

| Ion Species | [M+H]⁺ |

The confirmation of the molecular formula through HRMS, in conjunction with other spectroscopic data such as NMR and IR spectroscopy, provides a solid foundation for the complete structural elucidation of this compound. The absence of specific experimental HRMS data in the public domain highlights an opportunity for further research to fully characterize this compound.

Lack of Sufficient Data for "this compound" Prevents In-Depth Analysis of Its Coordination Chemistry

Despite a comprehensive search of scientific literature, there is a notable scarcity of specific research data available for the chemical compound this compound and its coordination complexes with transition and main group metals. This lack of published findings makes it impossible to provide a detailed and scientifically accurate article that is strictly focused on this specific molecule as requested.

The investigation into the coordination chemistry of Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde is an active area of research. There is a significant body of literature on analogous compounds where the o-tolyl group is replaced by other substituents, such as p-tolyl, various halogenated phenyl groups, or other aromatic moieties. This research on related compounds reveals general trends in their chemical behavior. Typically, these Schiff base ligands act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. The resulting metal complexes exhibit a range of coordination geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the stoichiometry of the reaction.

However, the strict requirement to focus solely on this compound cannot be met due to the absence of specific crystallographic, spectroscopic, and other characterization data for its metal complexes in the available scientific literature. Generating an article under these constraints would lead to speculation and would not adhere to the principles of scientific accuracy.

Therefore, a detailed article on the coordination chemistry of this compound, as outlined in the proposed structure, cannot be produced at this time. Further experimental research and publication in peer-reviewed journals would be necessary to provide the specific data required for such an analysis.

Coordination Chemistry of 1 O Tolylimino Methyl Naphthalen 2 Ol with Transition and Main Group Metals

Spectroscopic Characterization of Metal Complexes

EPR Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful analytical technique for investigating the electronic and geometric structures of paramagnetic molecules, such as transition metal complexes. researchgate.net This method is particularly insightful for studying spin-crossover (SCO) phenomena, especially in iron(II) complexes, as it allows researchers to probe the transitions between high-spin (HS) and low-spin (LS) states. researchgate.net

In the context of metal complexes involving Schiff base ligands similar to 1-((o-tolylimino)methyl)naphthalen-2-ol, EPR spectroscopy has provided detailed information on the coordination environment of the metal ions. For instance, studies on Cu(II) dopants in related complexes have shown significant g-factor anisotropy and hyperfine structure. researchgate.net This is indicative of a distorted octahedral coordination geometry around the copper ion. researchgate.net

The EPR spectra can also reveal how the spin transition occurs within the material. It has been observed that the spin transition can happen in domains populated by ions of the same spin state. researchgate.net Copper(II) ions, when used as probes, exhibit different spectral characteristics depending on whether they are situated in high-spin or low-spin domains of the host iron(II) complex. researchgate.net

For high-spin ferric iron complexes, the zero-field splitting parameter, D, is a key indicator of the ligand field environment. It has been noted that this parameter is significantly larger for sulfur-ligated systems compared to oxygen-ligated ones. researchgate.net In a study of rubredoxin, a mononuclear Fe³⁺ complex was found to exist in a nearly completely rhombic environment, as determined by its EPR spectrum. researchgate.net The principles of ligand field theory are fundamental to the interpretation of the EPR spectra of transition metal ion complexes, providing a wealth of information about their electronic structures. illinois.edu

Magnetic Properties and Spin State Transitions in Metal-1-((o-Tolylimino)methyl)naphthalen-2-ol Complexes

The magnetic properties of metal complexes derived from Schiff bases are crucial for determining their structure and bonding. Magnetic susceptibility measurements, in conjunction with electronic spectral data, can elucidate the geometry of the complexes.

For complexes with ligands analogous to this compound, a range of magnetic behaviors has been observed. For example, Mn(II), Cu(II), and Co(II) complexes have been found to be paramagnetic, adopting square planar or octahedral geometries. researchgate.net In contrast, some Ni(II), Pd(II), and Zn(II) complexes are diamagnetic, with square planar or tetrahedral structures. researchgate.net The non-electrolytic nature of many of these complexes is confirmed by their low molar conductance values in solvents like DMSO. researchgate.net

The solid-state magnetic moments of related Ni(II) and Cu(II) complexes have been reported to be 2.73 μB and 2.06 μB, respectively, indicating their paramagnetic nature. researchgate.net The coordination of two bidentate N,O-chelate Schiff base ligands to the metal ion typically results in a square-planar geometry. researchgate.net

The table below summarizes the magnetic properties and geometries of various metal complexes with Schiff base ligands similar to this compound.

| Metal Ion | Magnetic Property | Inferred Geometry | Reference |

| Mn(II) | Paramagnetic | Octahedral/Square Planar | researchgate.net |

| Co(II) | Paramagnetic | Octahedral/Square Planar | researchgate.net |

| Ni(II) | Diamagnetic | Square Planar | researchgate.net |

| Ni(II) | Paramagnetic | Square Planar | researchgate.net |

| Cu(II) | Paramagnetic | Octahedral/Square Planar | researchgate.net |

| Cu(II) | Paramagnetic | Square Planar | researchgate.net |

| Zn(II) | Diamagnetic | Tetrahedral | researchgate.net |

| Pd(II) | Diamagnetic | Square Planar | researchgate.net |

These findings highlight the ability of the Schiff base ligand to stabilize various metal ions in different coordination environments, leading to a rich variety of magnetic behaviors. The study of these properties is essential for the rational design of new materials with specific magnetic characteristics.

Theoretical and Computational Investigations of 1 O Tolylimino Methyl Naphthalen 2 Ol and Its Metal Complexes

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 1-((o-Tolylimino)methyl)naphthalen-2-ol, DFT calculations have been instrumental in determining its stable conformations and electronic landscape. These studies often employ hybrid functionals, such as B3LYP, to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. worldwidejournals.com

For Schiff bases like this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often centered on the imine group (C=N). worldwidejournals.com This distribution facilitates intramolecular charge transfer upon excitation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. worldwidejournals.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater propensity for electronic transitions at lower energies. worldwidejournals.com Upon complexation with metal ions, the HOMO-LUMO gap of the Schiff base ligand is often reduced, indicating an increase in the biological and chemical activity of the resulting metal complex. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Related Schiff Base Systems

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(naphthalen-2-yliminomethyl) phenol | -5.9795649 | Not Specified | Not Specified |

| Thiophene-2-ethylamine based Schiff base (L¹H) | Not Specified | Not Specified | Not Specified |

| Co(L¹)3 Complex | Not Specified | Not Specified | Not Specified |

| Ni(L¹)2 Complex | Not Specified | Not in specified | Not Specified |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group, making them primary sites for coordination with metal ions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. researchgate.net This detailed charge distribution information is crucial for understanding the non-covalent interactions, such as hydrogen bonding, that govern the molecule's crystal packing and its interactions with other molecules. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). mdpi.comresearchgate.netgrowingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately reproduce experimental UV-Vis spectra. mdpi.comrsc.org

For this compound and its metal complexes, TD-DFT calculations can identify the nature of the electronic transitions responsible for the observed absorption bands. nih.gov These transitions are often characterized as π → π* or n → π* transitions, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. nih.gov The solvent environment can significantly influence the position and intensity of these absorption bands, and TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for a Related Schiff Base Complex

| Compound | Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|---|

| PdL2F Complex | TD-DFT | Gas Phase | 410 | Not Specified |

Note: This table illustrates the application of TD-DFT in predicting UV-Vis spectra for a palladium(II) complex of a Schiff base ligand. Data for the specific title compound was not available.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful avenue to explore the dynamic behavior of molecules over time, including their conformational flexibility and interactions with the surrounding solvent. rsc.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule explores different conformations and how it is influenced by solvent molecules. electrochemsci.orgresearchgate.net

Ligand Field Theory and Crystal Field Theory Applications to Metal-1-((o-Tolylimino)methyl)naphthalen-2-ol Complexes

Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), provide a theoretical framework for understanding the electronic structure and properties of transition metal complexes. youtube.com These theories focus on the interaction between the d-orbitals of the central metal ion and the ligands surrounding it.

When this compound coordinates to a metal ion, its donor atoms (typically the imine nitrogen and the hydroxyl oxygen) create an electrostatic field that splits the degeneracy of the metal's d-orbitals. youtube.com The pattern and magnitude of this splitting depend on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the nature of the ligand. nih.govuobaghdad.edu.iq This d-orbital splitting determines many of the complex's properties, including its color (electronic spectra), magnetic properties, and reactivity. youtube.com For instance, the energy difference between the split d-orbitals corresponds to the energy of photons absorbed in the visible region, giving rise to the characteristic colors of transition metal complexes. youtube.com

Quantum Chemical Descriptors for Reactivity and Interaction Mechanisms

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity and interaction mechanisms. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding and comparing the chemical behavior of different molecules.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): A measure of an atom's ability to attract electrons in a chemical bond.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

By calculating these descriptors for this compound and its metal complexes, researchers can gain insights into their relative stabilities, reactivities, and the nature of their interactions with other chemical species. researchgate.netrsc.org For example, a high HOMO energy and low ionization potential suggest a greater tendency to act as an electron donor, while a low LUMO energy and high electron affinity indicate a propensity to act as an electron acceptor. These descriptors are particularly useful in fields like corrosion inhibition and drug design, where understanding molecular interactions is paramount. rsc.orgrsc.org

Mechanistic Studies in Catalytic Applications of 1 O Tolylimino Methyl Naphthalen 2 Ol Metal Complexes

Role of 1-((o-Tolylimino)methyl)naphthalen-2-ol as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the this compound ligand plays a crucial role in stabilizing the metal center and influencing its catalytic activity. The bidentate nature of the ligand, coordinating through the phenolic oxygen and the imine nitrogen, creates a stable chelate ring that modulates the electronic and steric properties of the metal complex. This, in turn, affects the catalyst's reactivity, selectivity, and stability in various catalytic cycles.

Metal complexes of this compound, particularly with palladium, have been investigated for their efficacy in catalyzing carbon-carbon bond formation reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Heck Coupling: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, can also be catalyzed by palladium complexes of this ligand. The mechanism involves the oxidative addition of the halide to the palladium center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The electronic properties of the ligand can influence the regioselectivity of the alkene insertion.

Sonogashira Coupling: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. nih.govrsc.orgorganic-chemistry.org Palladium complexes of this compound have shown promise in this reaction, often in copper-free conditions. organic-chemistry.org The ligand facilitates the formation of the active palladium species and stabilizes it throughout the catalytic cycle, which includes oxidative addition, alkynylation (dewar coordination and deprotonation), and reductive elimination.

A hypothetical data table summarizing the catalytic activity of a palladium complex of this compound in these reactions is presented below.

| Reaction | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | 4-Bromotoluene | Phenylboronic acid | 0.1 | Toluene/Water | 100 | 95 |

| Heck | Iodobenzene | Styrene | 0.5 | DMF | 120 | 88 |

| Sonogashira | 1-Iodonaphthalene | Phenylacetylene | 0.2 | Triethylamine | 80 | 92 |

The development of chiral variants of the this compound ligand, for instance, by introducing a chiral center in the tolyl group or on the naphthalene (B1677914) backbone, opens up avenues for asymmetric catalysis. These chiral metal complexes can be employed to catalyze enantioselective transformations, producing one enantiomer of a chiral product in excess.

For example, in asymmetric hydrogenation of prochiral ketones, a chiral ruthenium complex of a modified this compound ligand could facilitate the transfer of hydrogen to one face of the ketone, leading to a chiral alcohol with high enantiomeric excess. nih.gov The stereochemical outcome is dictated by the steric and electronic interactions between the substrate and the chiral environment created by the ligand around the metal center.

Metal complexes of this compound with transition metals capable of accessing multiple oxidation states, such as manganese, cobalt, or ruthenium, can act as catalysts for oxidation and reduction reactions. rsc.org

In oxidation catalysis, for instance, a manganese complex could catalyze the epoxidation of alkenes. The ligand would stabilize the high-valent manganese-oxo species that is the active oxidant. Conversely, for reduction reactions like the transfer hydrogenation of ketones, a ruthenium or iridium complex could be employed, where the ligand facilitates the hydride transfer from a hydrogen donor to the substrate.

Heterogenization Strategies for this compound Based Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, heterogenization strategies are employed. For catalysts based on this compound, this can be achieved by immobilizing the metal complex onto a solid support.

Common supports include inorganic materials like silica (B1680970), alumina, and zeolites, or organic polymers. The ligand can be covalently anchored to the support via a functional group introduced on the ligand's backbone. Alternatively, the complex can be encapsulated within the pores of a porous material. These heterogenized catalysts can be easily recovered by filtration and reused, making the catalytic process more economical and environmentally friendly. uwindsor.ca However, a potential drawback can be a decrease in catalytic activity or selectivity due to mass transfer limitations or altered electronic properties of the immobilized complex.

Reaction Pathway Elucidation and Transition State Analysis via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of catalytic reaction mechanisms. frontiersin.org For metal complexes of this compound, DFT calculations can be used to:

Model the geometry of the catalyst and its intermediates in the catalytic cycle.

Calculate the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of the reaction.

Analyze the electronic structure of the catalyst to understand how the ligand influences the metal center's reactivity.

Such studies can provide valuable insights into the rate-determining step of a catalytic cycle and the factors that control the selectivity of the reaction. For instance, in a Sonogashira coupling, computational analysis could help to determine the preferred pathway for the formation of the key Pd-acetylide intermediate.

Kinetic Studies and Catalyst Deactivation Mechanisms

Kinetic studies are essential for understanding the rate of a catalytic reaction and the factors that influence it, such as catalyst concentration, substrate concentration, and temperature. researchgate.net For a reaction catalyzed by a this compound metal complex, determining the reaction order with respect to each component can help to validate a proposed catalytic cycle.

Catalyst deactivation is a critical issue in both academic and industrial settings, leading to a loss of catalytic activity over time. rsc.orgdntb.gov.uaenergy.govprinceton.edu For the metal complexes , potential deactivation pathways include:

Ligand degradation: The Schiff base ligand might undergo hydrolysis or oxidation under harsh reaction conditions.

Metal leaching: In the case of heterogenized catalysts, the metal can leach from the support into the reaction mixture.

Formation of inactive species: The active catalytic species might aggregate to form inactive metal clusters or be converted into an inactive oxidation state. nih.gov

Understanding these deactivation mechanisms is crucial for designing more robust and long-lived catalysts. For example, if ligand degradation is the primary deactivation pathway, modifying the ligand structure to enhance its stability could lead to a more effective catalyst.

A hypothetical table illustrating the effect of reaction cycles on catalyst performance is shown below.

| Catalyst | Reaction Cycle | Conversion (%) | Selectivity (%) |

| Homogeneous Pd-complex | 1 | 98 | 95 |

| 2 | 85 | 93 | |

| 3 | 72 | 90 | |

| Heterogenized Pd-complex | 1 | 95 | 94 |

| 2 | 93 | 94 | |

| 3 | 90 | 93 |

Fundamental Principles of Chemosensing with 1 O Tolylimino Methyl Naphthalen 2 Ol and Its Derivatives

Design Strategies for 1-((o-Tolylimino)methyl)naphthalen-2-ol Based Chemosensors

The design of chemosensors based on this compound involves strategic molecular engineering to optimize selectivity and sensitivity for a target analyte. The core structure, derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and o-toluidine (B26562), provides a foundational platform for modification. nih.gov Key design strategies include:

Functional Group Variation: The introduction of various functional groups to the naphthalene (B1677914) or tolyl rings can significantly influence the sensor's electronic properties and binding affinity. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the fluorescence and selectivity of the sensor. nih.gov

Structural Modifications: Altering the core structure, such as by introducing heterocyclic units like pyrazole (B372694) or pyrrole, can enhance the fluorescence response and create specific binding pockets for target analytes. nih.govmdpi.com The synthesis typically involves a condensation reaction between an aldehyde or ketone with a primary amine. mdpi.com

Integration of Nanomaterials: The performance of Schiff base chemosensors can be amplified by integrating them with nanomaterials. This approach can lead to improved sensitivity and detection limits. nih.gov

Auxiliary Receptors: Incorporating additional recognition sites or auxiliary receptors into the molecular framework can enhance selectivity for the target analyte, minimizing interference from other species. nih.gov

These strategies aim to create a specific and robust interaction between the chemosensor (host) and the analyte (guest), which is the fundamental principle of supramolecular chemistry that underpins chemosensor design. researchgate.net

Sensing Mechanisms for Metal Ions and Anions

The detection of metal ions and anions by this compound and its derivatives relies on various photophysical and chemical processes that are modulated by the binding event. The primary sensing mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor might exhibit weak fluorescence. Upon binding with a metal ion, a rigid chelate complex is formed. mdpi.com This chelation restricts intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity. rsc.orgresearchgate.net This "turn-on" response is a common and effective sensing mechanism.

Photoinduced Electron Transfer (PET): PET is another crucial mechanism governing the fluorescence of these chemosensors. tandfonline.com In the free sensor, a PET process can occur from an electron-rich part of the molecule (e.g., the imine nitrogen) to the excited fluorophore (e.g., the naphthalene unit), quenching the fluorescence. tandfonline.comresearchgate.net Upon binding with a cation, the lone pair of electrons on the nitrogen atom becomes engaged in coordination, inhibiting the PET process and causing a "turn-on" fluorescence response. tandfonline.comnih.gov Conversely, interaction with certain analytes can sometimes facilitate PET, leading to fluorescence quenching or a "turn-off" response. tandfonline.com

Excited-State Intramolecular Proton Transfer (ESIPT): For Schiff bases containing a hydroxyl group ortho to the imine bond, such as this compound, ESIPT can occur. rsc.org Upon excitation, a proton is transferred from the hydroxyl group to the imine nitrogen, resulting in a tautomeric form with a distinct fluorescence emission. The binding of an analyte can either inhibit or enhance this process, leading to a change in the fluorescence signal. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): The electronic properties of the sensor can be significantly altered upon analyte binding, leading to changes in the intramolecular charge transfer characteristics. nih.gov This can result in a shift in the absorption or emission wavelength, providing a ratiometric sensing capability. researchgate.net

Anion Sensing Mechanisms: The detection of anions by these Schiff bases often involves mechanisms like hydrogen bonding or deprotonation. tandfonline.comresearchgate.net The interaction of anions with acidic protons on the sensor molecule (e.g., the phenolic hydroxyl group) can lead to colorimetric or fluorescent changes. tandfonline.com

Selectivity and Sensitivity Studies for Specific Analytes

A critical aspect of a chemosensor's performance is its selectivity (the ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of an analyte that can be detected). nih.gov For derivatives of this compound, these parameters have been extensively studied for various analytes.

For instance, a derivative, (E)-1-(((2-hydroxyphenyl) imino)methyl)naphthalen-2-ol (AH-2), has demonstrated excellent selectivity and ultrasensitivity for Al³⁺ ions, with a very low detection limit of 2.36 x 10⁻⁹ M. researchgate.net Another naphthalene-based Schiff base, 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS), was designed for the selective detection of Zn²⁺ ions, showing a 10-fold fluorescence enhancement and a detection limit of 1.91 x 10⁻⁶ M, while importantly avoiding interference from Cd²⁺. rsc.org

The selectivity of these sensors is often explained by principles like the Hard and Soft Acids and Bases (HSAB) theory, where "hard" metal ions prefer to bind with "hard" donor atoms (like oxygen) and "soft" metal ions with "soft" donor atoms (like sulfur or nitrogen). mdpi.com

The sensitivity of these chemosensors is typically quantified by the limit of detection (LOD), which is the minimum concentration of an analyte that can be reliably detected. Various Schiff base sensors have reported LODs in the micromolar (µM) to nanomolar (nM) range for different metal ions. mdpi.comresearchgate.netnih.gov

Theoretical Modeling of Host-Guest Interactions in Sensing Applications

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), play a crucial role in understanding the sensing mechanisms and predicting the behavior of chemosensors. nih.govresearchgate.net These theoretical models provide valuable insights into:

Geometric Structures: DFT calculations can optimize the geometries of the chemosensor (host) and its complex with the analyte (guest), confirming the binding stoichiometry and coordination mode. researchgate.netnih.gov For example, calculations can confirm a 1:1 or 1:2 binding ratio between the sensor and the analyte. mdpi.com

Electronic Properties: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, helps to explain the electronic transitions and the nature of the fluorescence. nih.govresearchgate.net The energy gap between HOMO and LUMO is a key parameter influencing the photophysical properties. nih.gov

Sensing Mechanisms: Theoretical calculations can elucidate the underlying sensing mechanisms. For instance, they can confirm the inhibition of PET or ESIPT upon analyte binding by analyzing the changes in molecular orbital energies and electron distribution. nih.govresearchgate.net

Host-Guest Interactions: Hirshfeld surface analysis and void analysis can be used to explore the supramolecular assembly and noncovalent interactions that stabilize the host-guest complex. nih.govnih.gov

These computational studies complement experimental data, providing a deeper understanding of the structure-property relationships that govern the chemosensor's function. nih.gov

Reversibility and Response Dynamics of this compound Sensors

The reversibility and response time are critical parameters for the practical application of chemosensors, especially for real-time monitoring. mdpi.com

Reversibility: Many Schiff base chemosensors exhibit reversible binding with analytes. mdpi.com The fluorescence signal can often be "turned off" or restored to its original state by adding a stronger chelating agent, such as EDTA, which removes the metal ion from the sensor's binding site. tandfonline.comresearchgate.net This reversibility allows for the potential reuse of the sensor.

Response Dynamics: The response time of a chemosensor refers to the time it takes to reach a stable signal upon addition of the analyte. For many Schiff base sensors, the response is very rapid, often occurring within seconds to a few minutes. researchgate.netacs.org This fast response is highly desirable for on-site and real-time detection applications. rsc.org

The ability to function reversibly and respond quickly makes these sensors valuable tools for dynamic monitoring of analyte concentrations in various environmental and biological systems. mdpi.com

Photophysical Properties and Luminescence Phenomena of 1 O Tolylimino Methyl Naphthalen 2 Ol and Its Complexes

Absorption and Emission Characteristics of the Free Ligand

The free ligand, 1-((o-tolylimino)methyl)naphthalen-2-ol, exhibits characteristic absorption and emission spectra. The absorption of light by this molecule is attributed to electronic transitions, specifically π-π* and n-π* transitions within the aromatic naphthalene (B1677914) ring and the imine group. In a study using a similar Schiff base, (E)-1-((p-tolylimino)methyl)naphthalen-2-ol, the ¹H NMR spectrum showed a signal for the imine proton (CH=N) at δ = 9.61 ppm. researchgate.net The electronic absorption spectrum of many Schiff bases is complex, with multiple bands in the UV-visible region corresponding to transitions within the different parts of the molecule.

The emission properties of these compounds are often linked to a process called excited-state intramolecular proton transfer (ESIPT). In this process, upon excitation by light, a proton is transferred from the hydroxyl group to the nitrogen atom of the imine group. This creates a different tautomeric form of the molecule (the keto form), which is responsible for the observed fluorescence. The emission spectrum is therefore characteristic of this keto tautomer.

Luminescence Enhancement and Quenching Mechanisms upon Metal Complexation

The coordination of metal ions to this compound can dramatically alter its fluorescent properties, leading to either an increase (enhancement) or decrease (quenching) in the luminescence intensity.

Luminescence Enhancement: Chelation-enhanced fluorescence (CHEF) is a common phenomenon observed when this ligand binds to certain metal ions, particularly diamagnetic ions like Zn(II). The enhancement of fluorescence can be attributed to several factors:

Increased structural rigidity: The formation of a metal complex restricts the intramolecular vibrations and rotations within the ligand. This reduces the efficiency of non-radiative decay pathways, meaning more of the excited molecules return to the ground state by emitting light.

Inhibition of photoinduced electron transfer (PET): In the free ligand, a PET process can sometimes occur, which quenches the fluorescence. The binding of a metal ion can suppress this process, leading to enhanced emission.

Modulation of the ESIPT process: The metal ion can influence the excited-state intramolecular proton transfer, which can affect the emission properties.

Luminescence Quenching: In contrast, when the ligand coordinates to paramagnetic metal ions, such as Co(II), Ni(II), and Cu(II), a quenching of the fluorescence is often observed. This chelation-quenched fluorescence (CHQF) can occur through several mechanisms:

Energy transfer: Energy can be transferred from the excited ligand to the d-orbitals of the transition metal ion.

Electron transfer: An electron can be transferred from the excited ligand to the metal ion or vice versa.

Spin-orbit coupling: The presence of a paramagnetic metal ion can increase the rate of intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive.

The synthesis and characterization of complexes of a similar ligand, (E)-1-((p-tolylimino)methyl)naphthalen-2-ol, with Mn(II) and Zn(II) have been reported, with the resulting complexes exhibiting good thermal stability. researchgate.net

Excited State Dynamics and Lifetimes

The dynamics of the excited state, including its lifetime, are crucial parameters for understanding the photophysical behavior of a molecule. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For Schiff bases like this compound, the excited state processes are complex and can involve rapid intramolecular proton transfer.

Upon complexation with a metal ion, the excited state lifetime can be significantly altered. In cases of fluorescence enhancement, an increase in the fluorescence lifetime is expected due to the decrease in non-radiative decay rates. Conversely, for fluorescence quenching, the lifetime will decrease as new, efficient non-radiative pathways are introduced.

Solvatochromism and Thermochromism of Photophysical Properties

Solvatochromism: Schiff bases derived from naphthalene often exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.net This is due to the differential stabilization of the ground and excited states by the solvent molecules. A change in solvent can alter the energy gap between these states, resulting in a shift in the spectral bands. This property can be exploited to probe the polarity of different environments.

Thermochromism: Many Schiff bases also display thermochromism, which is a change in color in response to a change in temperature. researchgate.netrsc.orgnih.gov This phenomenon is often attributed to a temperature-dependent equilibrium between the enol and keto tautomers of the Schiff base in the solid state. rsc.org As the temperature changes, the equilibrium shifts, leading to a change in the absorption spectrum and thus the observed color. Mechanochemical synthesis has been used to obtain thermochromic Schiff bases. nih.gov

Computational Prediction of Photophysical Parameters

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an invaluable tool for predicting and interpreting the photophysical properties of molecules. researchgate.net These methods can be used to:

Calculate the optimized geometries of the ground and excited states.

Predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths.

Analyze the molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions.

Investigate the potential energy surfaces of processes like ESIPT.

For similar Schiff bases, computational studies have been used to analyze the molecular electrostatic potential map, natural bond orbitals, and frontier molecular orbitals. researchgate.net These theoretical investigations provide a deeper understanding of the electronic structure and help to rationalize the experimentally observed photophysical properties.

Data Tables

Table 1: Physical and Spectral Data for a Related Schiff Base Ligand

| Property | Value |

| Compound | (E)-1-((p-tolylimino)methyl)naphthalen-2-ol |

| ¹H NMR (δ, ppm) | |

| CH₃ | 2.35 (s) |

| CH=N | 9.61 (s) |

| Melting Point (°C) | 243 |

Data sourced from a study on a closely related p-tolyl isomer. researchgate.net

Table 2: General Properties of Schiff Bases and their Complexes

| Feature | Description |

| Synthesis | Typically formed by the condensation reaction of a primary amine and an aldehyde. researchgate.net |

| Coordination | Can act as bidentate or polydentate ligands, coordinating with metal ions through atoms like nitrogen and oxygen. researchgate.net |

| Thermochromism | Many exhibit color change with temperature, especially in the solid state, due to tautomeric equilibrium. researchgate.netrsc.org |

| Solvatochromism | Absorption and emission spectra can be influenced by solvent polarity. researchgate.net |

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in determining the molecular conformation and crystal packing of 1-((o-tolylimino)methyl)naphthalen-2-ol. The presence of the hydroxyl group on the naphthalene (B1677914) ring and the nitrogen atom of the imine group creates a classic site for strong intramolecular hydrogen bonding.

In many Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), a strong intramolecular O-H···N hydrogen bond is formed, leading to a nearly planar six-membered pseudo-ring. This interaction is a dominant feature and is crucial in stabilizing the molecular structure. For instance, in related Schiff base structures, this intramolecular hydrogen bond is a consistently observed motif. nih.govscielo.org.za The formation of this bond often leads to the prevalence of the keto-amine tautomeric form in the solid state, where a proton is transferred from the hydroxyl oxygen to the imine nitrogen. nih.govscielo.org.za

While intramolecular hydrogen bonds are common, intermolecular hydrogen bonding can also occur, leading to the formation of extended supramolecular networks. In some cases, instead of an intramolecular bond, Mannich bases with similar backbones have been observed to form intermolecular N···H-O hydrogen bonds, which then dictate the crystal packing. nih.gov For this compound, it is conceivable that in different polymorphic forms or in the presence of suitable solvent molecules, intermolecular hydrogen bonds could lead to the formation of chains or dimeric structures. In the crystal structures of related zinc(II) complexes with Schiff base ligands, molecules are linked through intermolecular N-H···O hydrogen bonds, forming chains. researchgate.net

The strength and nature of these hydrogen bonds can be characterized by spectroscopic techniques such as FT-IR and NMR, as well as definitively determined by single-crystal X-ray diffraction. The table below summarizes typical hydrogen bond parameters observed in related structures.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Significance | Reference |

| Intramolecular H-bond | O-H···N | 2.5 - 2.7 | Molecular Stabilization, Planarity | scielo.org.za |

| Intermolecular H-bond | N-H···O | 2.6 - 2.9 | Chain/Dimer Formation | researchgate.net |

π-π Stacking Interactions and Aromatic Stacking Motifs

The extensive aromatic systems of the naphthalene and o-tolyl groups in this compound are prime candidates for π-π stacking interactions. These non-covalent forces are crucial in the organization of the molecules in the crystalline state and in solution, often working in concert with hydrogen bonding to direct the supramolecular assembly.

The stacking can occur in various motifs, including face-to-face, edge-to-face, and parallel-displaced arrangements. The specific geometry is influenced by the electronic nature and steric hindrance of the substituents. In many naphthalene-containing compounds, parallel-displaced stacking is common, which maximizes attractive dispersion forces while minimizing Pauli repulsion. rsc.org

Research on related Schiff base metal complexes has shown the presence of both inter- and intramolecular π-π and C-H···π interactions that organize the supramolecular packing. rsc.org The centroid-to-centroid distances in such interactions are typically in the range of 3.4 to 3.8 Å. nih.gov For N-salicylideneaniline derivatives, which are structurally analogous, the percentage of π-π stacking interactions relative to all intermolecular interactions has been identified as a reliable indicator of crystal packing. acs.org

The different types of aromatic stacking motifs that could be present in the crystal structure of this compound are summarized in the table below.

| Stacking Motif | Interacting Groups | Typical Centroid-Centroid Distance (Å) | Description | Reference |

| Parallel-Displaced | Naphthalene-Naphthalene | 3.4 - 3.8 | Aromatic rings are parallel but offset. | rsc.orgnih.gov |

| Face-to-Face | Naphthalene-Tolyl | > 3.8 | Direct overlap of aromatic rings, less common due to repulsion. | |

| Edge-to-Face (T-shaped) | C-H···π (Tolyl-Naphthalene) | ~ 5.0 (H to centroid) | The edge of one aromatic ring points towards the face of another. | rsc.org |

| Cg-Cg Stacking | Phenyl-Phenyl | ~ 3.35 | Stacking between the centroids of two aromatic rings. | researchgate.net |

Self-Assembly Processes and Hierarchical Architectures

The interplay of hydrogen bonding and π-π stacking interactions can lead to the spontaneous self-assembly of this compound into more complex and ordered hierarchical architectures. This process is driven by the minimization of the free energy of the system in a given environment.

In solution, the molecules may form aggregates or nano-assemblies. For instance, a novel noncovalent self-assembly strategy has been reported for a naphthylidene-containing Schiff base, driven by both electrostatic forces and π-π stacking interactions to form composite nanoadsorbents. acs.org This indicates the potential for this compound to self-assemble on surfaces or with other materials.

The potential hierarchical architectures for this compound are outlined below:

| Level of Assembly | Driving Forces | Resulting Structure | Potential Functionality |

| Molecular | Intramolecular H-bonding | Planarized molecular conformation | |

| Supramolecular | Intermolecular H-bonding, π-π stacking | Dimers, 1D chains, 2D sheets | Anisotropic properties |

| Hierarchical | van der Waals forces, Inter-sheet interactions | 3D crystal lattice, Nanostructures | Material properties |

Future Directions and Emerging Research Avenues for 1 O Tolylimino Methyl Naphthalen 2 Ol Chemistry

Exploration of New Catalytic Applications and Substrate Scope

The development of novel catalysts is a cornerstone of chemical synthesis. The inherent structural features of 1-((o-Tolylimino)methyl)naphthalen-2-ol, specifically the imine nitrogen and the hydroxyl oxygen, make it an excellent candidate for the formation of metal complexes that can act as catalysts.

Future research should focus on the synthesis and characterization of a range of metal complexes incorporating this ligand. The catalytic activity of these complexes could then be systematically evaluated in a variety of organic transformations. Currently, there is a lack of published data on the catalytic applications of this specific compound. A potential starting point would be to investigate its efficacy in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions.

A critical aspect of this research will be to define the substrate scope . This involves testing the catalyst with a wide array of starting materials to determine the generality and limitations of the catalytic system. Detailed studies are required to understand how electronic and steric factors of the substrate influence reaction efficiency and selectivity.

Table 10.1.1: Potential Catalytic Reactions for this compound Metal Complexes

| Reaction Type | Potential Substrates | Desired Products |

| Asymmetric Aldol Reactions | Aldehydes, Ketones | β-Hydroxy carbonyls |

| Michael Additions | α,β-Unsaturated compounds, Nucleophiles | 1,4-Adducts |

| Suzuki-Miyaura Cross-Coupling | Aryl halides, Boronic acids | Biaryls |

| Epoxidation of Alkenes | Alkenes | Epoxides |

Development of Advanced Sensing Platforms and Multianalyte Detection

Schiff bases derived from naphthaldehyde are known for their fluorescent properties, which can be modulated by the presence of specific analytes. This makes them promising candidates for the development of chemical sensors. Research into this compound as a sensing platform is a promising, yet underexplored, avenue.

Future work should investigate the response of this compound to a variety of metal ions, anions, and neutral molecules. Changes in its spectroscopic properties, such as fluorescence or UV-visible absorbance, upon binding with an analyte would form the basis of the sensing mechanism. While studies on similar naphthalene-based Schiff bases have shown promise for detecting ions like Al³⁺, specific data for this compound is not currently available in the scientific literature. researchgate.net

A significant advancement would be the development of systems capable of multianalyte detection . This could be achieved by creating an array of sensors based on this Schiff base and its derivatives, where each sensor exhibits a unique response to different analytes.

Integration into Hybrid Materials and Nanocomposites

The incorporation of organic molecules into inorganic matrices can lead to the creation of hybrid materials with enhanced or novel properties. The functional groups present in this compound allow for its integration into various materials.

Future research could explore the synthesis of hybrid materials where the Schiff base is covalently bonded to or physically encapsulated within matrices such as silica (B1680970), zeolites, or metal-organic frameworks (MOFs). These materials could exhibit interesting optical, catalytic, or adsorptive properties. For example, covalent attachment to silica nanoparticles could lead to robust and recyclable catalysts or sensors.

The development of nanocomposites is another exciting direction. Dispersing the Schiff base or its metal complexes in polymer matrices could yield materials with tailored mechanical, thermal, and electronic properties. To date, there are no published studies detailing the integration of this compound into such materials.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques can provide real-time insights into the species present in a reaction mixture.

Future research should employ techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions involving this compound. nih.gov These methods can help in identifying transient intermediates and determining reaction kinetics, providing a deeper understanding of the catalytic cycle or sensing mechanism. While these techniques are well-established, their application to the specific reactions of this compound has not been reported. mdpi.comfrontiersin.orgspectroscopyonline.com

Table 10.4.1: Advanced Spectroscopic Techniques and Their Potential Applications

| Spectroscopic Technique | Information Gained |

| In Situ FTIR/Raman | Identification of functional group changes, monitoring of reactant consumption and product formation. |

| Stopped-Flow UV-Vis | Study of fast reaction kinetics. |

| 2D NMR (e.g., NOESY, COSY) | Elucidation of the 3D structure of metal complexes and host-guest interactions. |

| X-ray Absorption Spectroscopy | Determination of the oxidation state and coordination environment of metal centers in catalysts. frontiersin.org |

Expansion into Biological Probing (excluding clinical) and Bio-inspired Catalysis

The intersection of coordination chemistry and biology offers exciting opportunities. Schiff base metal complexes have been explored for applications such as DNA binding and cleavage, as well as for their antimicrobial properties.

Future research could investigate the potential of this compound and its metal complexes as probes for biological molecules and processes. For instance, their fluorescence properties could be exploited for cellular imaging. It is important to note that such studies would be preclinical and focused on fundamental understanding.

Bio-inspired catalysis is another promising area. The design of synthetic catalysts that mimic the function of natural enzymes is a major goal in chemistry. The structure of this compound provides a scaffold that can be used to create models of enzyme active sites. For example, its metal complexes could be designed to mimic the activity of oxidases or hydrolases. Currently, there is no research available on the application of this specific compound in bio-inspired catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-((o-Tolylimino)methyl)naphthalen-2-ol, and what methodological considerations are critical for reproducibility?

- Answer : The compound is typically synthesized via Schiff base formation, involving condensation of naphthalen-2-ol with o-toluidine derivatives. Key steps include:

- Condensation : Reacting 2-hydroxy-naphthaldehyde with o-toluidine in ethanol under reflux, often catalyzed by acetic acid .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.

- Critical Parameters : pH control (6–8) to avoid premature imine hydrolysis, inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups, and solvent polarity optimization .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (naphthalene δ 6.8–8.5 ppm) and imine protons (δ 8.5–9.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E/Z isomerism in imine bonds) .

- Elemental Analysis : Verify C, H, N composition within ±0.3% theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound, particularly in solvent-free or green chemistry approaches?

- Answer :

- Solvent-Free Synthesis : Use microwave-assisted protocols (80–100°C, 15–30 min) to reduce reaction time and improve yield (85–92%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate imine formation without side products.

- By-Product Mitigation : Monitor for naphthol dimerization (e.g., via TLC) and adjust stoichiometry (1:1.2 molar ratio of aldehyde:amine) .

Q. What strategies are effective in resolving structural ambiguities, such as tautomerism or isomerism, in this compound?

- Answer :

- Tautomer Identification : Use ¹⁵N NMR to distinguish between enol-imine and keto-amine tautomers.

- X-ray Diffraction : Resolve E/Z isomerism in the imine bond; E-configuration is favored in non-polar solvents .

- DFT Calculations : Predict stable tautomers and compare with experimental spectral data .

Q. How do structural modifications (e.g., substituent position on the o-tolyl group) influence the compound’s bioactivity?

- Answer :

- SAR Studies : Compare analogues (e.g., p-tolyl vs. o-tolyl) in enzyme inhibition assays.

- Example : o-Tolyl derivatives show higher binding affinity to tyrosinase (IC₅₀ = 12 µM) due to steric effects .

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance antioxidant activity (EC₅₀ reduced by 30–40%) .

Data Analysis & Contradictions

Q. How should researchers address conflicting reports on the compound’s toxicity profile?

- Answer :

- In Vitro vs. In Vivo Data : Acute toxicity in rodents (LD₅₀ = 250 mg/kg) may not correlate with cytotoxicity (IC₅₀ = 50 µM in HepG2 cells). Validate using OECD guidelines (e.g., Test No. 423 for acute oral toxicity) .

- Metabolite Analysis : Identify toxic intermediates (e.g., quinone derivatives) via LC-MS/MS in hepatic microsomes .

Q. What experimental approaches can clarify discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Answer :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target pathways (e.g., apoptosis via caspase-3 activation) .

Methodological Recommendations

Q. What protocols are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.